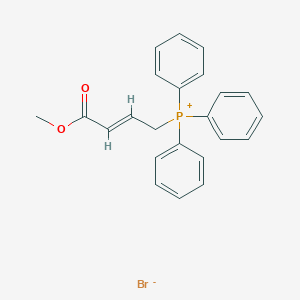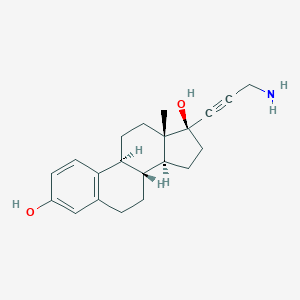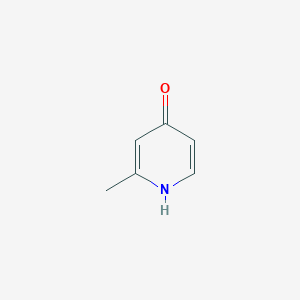
Diphenyl terephthalate
概要
説明
Diphenyl terephthalate, also known as Terephthalic acid diphenyl ester, is a chemical compound with the linear formula C6H5OC(O)C6H4CO2C6H5 . It has a molecular weight of 318.32 .
Molecular Structure Analysis
The molecular structure of Diphenyl terephthalate can be represented as C6H5OC(O)C6H4CO2C6H5 .Physical And Chemical Properties Analysis
Diphenyl terephthalate has a melting point of 198-200 °C (lit.) .科学的研究の応用
Sustainable Polymer Composites
Diphenyl terephthalate is used in the creation of sustainable polymer composites. These composites are based on renewable and green polymers, and significant efforts are focused on reducing their environmental impact while maximizing their performance and broadening their application range .
Surface Properties of Biocomposites
The effects of cellulose chemical modification with diisocyanates, such as hexamethylene diisocyanate (HDI), methylene diphenyl isocyanate (MDI), or toluene diisocyanate (TDI) on the surface properties of biocomposites, have been evaluated. Diphenyl terephthalate plays a role in these modifications, affecting both surface and bulk properties .
Synthesis of Copolyester
Diphenyl terephthalate is used in the synthesis of copolyester poly (butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) (PBDAT). This is done by the melt polycondensation method using terephthalic acid, adipic acid, 1,4-butanediol, and diphenylsilylene glycol as the raw materials .
Thermal Stability and Mechanical Properties
The prepared PBDAT copolyesters, which include Diphenyl terephthalate, exhibit good thermal stability and mechanical properties. With the increase in diphenylsilanediol (DPSD) content, the thermal stability of PBDAT and the melting temperature both increase .
Degradation Behaviors
The copolyesters also show good degradability, and the thermal degradation T5% temperature was 355 °C. The thermal degradation of PBDAT was also improved with the increase in diphenylsilanediol content .
Hydrophilicity
With the increase in diphenylsilanediol content, the hydrophilicity of PBDAT decreased. However, PBDAT, which includes Diphenyl terephthalate, still shows good degradability .
Safety and Hazards
将来の方向性
Research into the degradation of plastic and plastic-derived chemicals, including Diphenyl terephthalate, is ongoing. Photocatalytic technology has been recognized as a promising proposal to degrade these pollutants . Additionally, the recycling of polymeric waste materials into valuable ones has become a hot topic in mainstream research .
作用機序
Target of Action
Diphenyl terephthalate, a type of phthalate, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism, affecting the balance of hormones in the organism . Specifically, it dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Diphenyl terephthalate, as an endocrine-disrupting chemical, can alter the development and function of hormone-dependent structures within the nervous system . This interaction can induce neurological disorders . It modulates the activity of estrogen receptors within the hypothalamic-pituitary-gonadal (HPG) axis .
Biochemical Pathways
The biodegradation of phthalates, including diphenyl terephthalate, involves the production of phthalic acid as an intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . The metabolic pathways of phthalic acid under anaerobic and aerobic process conditions are different .
Result of Action
The action of diphenyl terephthalate can lead to various cognitive and behavioral disorders . This is due to its effect on brain structures linked with neurological disorders . For instance, exposure to phthalates has been associated with neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
The action, efficacy, and stability of diphenyl terephthalate can be influenced by various environmental factors. For example, phthalates are known to be more readily biodegraded and mineralized when they have shorter ester chains . .
特性
IUPAC Name |
diphenyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJOUYGWKFYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061765 | |
| Record name | Diphenyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Diphenyl terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diphenyl terephthalate | |
CAS RN |
1539-04-4 | |
| Record name | 1,4-Diphenyl 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl terephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0KW8M264E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Diphenyl terephthalate primarily used for?
A1: Diphenyl terephthalate serves as a crucial monomer in synthesizing various polymers, notably poly(p-phenylene terephthalate) (PPTE) [] and aromatic-aliphatic poly(ester-sulfone)s []. It acts as a building block, reacting with other monomers to form the polymer backbone.
Q2: What are the structural characteristics of Diphenyl terephthalate?
A2: While the provided research papers do not explicitly state the molecular formula and weight of DPT, they heavily imply its structure as a diester derived from terephthalic acid and phenol. Its molecular formula is C20H14O4, and its molecular weight is 318.32 g/mol.
Q3: How does the incorporation of Diphenyl terephthalate affect the properties of polymers?
A3: DPT significantly influences the thermal properties of polymers. For instance, in poly(ester-sulfone)s, DPT increases the glass transition temperature (Tg) compared to isophthalate and phthalate counterparts due to the reduced flexibility of the para-substituted benzene ring in the polymer backbone []. In siloxane copolyesters, incorporating DPT alongside diphenyl isophthalate allows for tailoring the Tg within a specific range (155 to 222°C) [].
Q4: Are there any specific morphological observations related to polymers synthesized using Diphenyl terephthalate?
A4: Interestingly, PPTE crystals, synthesized using DPT as a monomer, exhibit distinct morphologies compared to structurally similar poly(oxy-1,4-benzenediylcarbonyl) (POB) []. While POB forms whisker-like crystals, PPTE forms sheaf-like or plate-like single crystals, highlighting the influence of DPT on polymer chain alignment and crystal packing.
Q5: Can Diphenyl terephthalate be used in synthesizing liquid crystalline polymers?
A5: Yes, DPT contributes to liquid crystallinity in certain polymers. Research indicates that incorporating DPT with bisphenol A and siloxanes yields thermotropic polyester carbonates suitable for fiber spinning and molding applications due to their liquid crystalline nature [, ].
Q6: Does Diphenyl terephthalate participate in any exchange reactions during polymerization?
A6: Studies using DPT as a model compound revealed its involvement in transesterification reactions with polycarbonate []. This finding suggests potential exchange reactions occurring during the synthesis of polyarylcarboxylates when DPT is a component.
Q7: What are the typical reaction conditions employed when using Diphenyl terephthalate in polymer synthesis?
A7: Melt polymerization under reduced pressure and elevated temperatures (ranging from 200 to 290°C) is a common method for utilizing DPT []. Catalysts like dibutyltin dilaurate or tin octoate are often employed to facilitate the polymerization process [, ].
Q8: Beyond its role in polymer synthesis, are there other applications for Diphenyl terephthalate?
A8: DPT, alongside divinyl terephthalate, can act as a stabilizer in fluoroolefin compositions, particularly when combined with ascorbic acid and nitromethane []. This application highlights the versatility of DPT beyond its traditional role as a monomer.
Q9: How does Diphenyl terephthalate impact the solubility of the resulting polymers?
A9: DPT can influence the solubility of the final polymer. For example, aromatic-aliphatic poly(ester-sulfone)s derived from DPT show limited solubility, dissolving only in trifluoroacetic acid, while their counterparts derived from diphenyl phthalate or diphenyl isophthalate exhibit solubility in a wider range of solvents [].
Q10: Can you elaborate on the crystallization behavior of oligomers synthesized using Diphenyl terephthalate?
A10: Research shows that oligoesters produced from bisphenol A and a mixture of diphenyl terephthalate and diphenyl isophthalate can crystallize under specific conditions []. The melting point of these oligomers, ranging from 140 to 220°C, is influenced by the crystallization solvent and the oligomer's inherent viscosity.
Q11: What are the implications of Diphenyl terephthalate's melting point depression in polymer blends?
A11: The significant melting point depression of DPT when blended with polycarbonate has intriguing implications for annealing-induced phase separation []. This phenomenon allows for potential replasticization of the polymer during annealing when confined between glass slides, offering a potential route to maintain Tg in multi-layer devices.
Q12: How does the use of Diphenyl terephthalate contribute to research infrastructure and resources?
A12: DPT's widespread use in polymer chemistry research has contributed to developing robust analytical techniques for characterizing polymers. This includes methods like Fourier transform infrared spectroscopy, nuclear magnetic resonance, differential scanning calorimetry, and X-ray diffraction, which are essential tools in materials science research [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)


![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)





![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)



